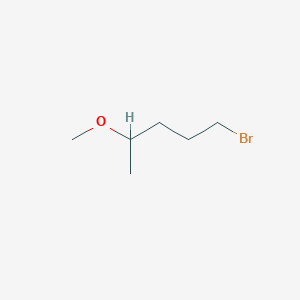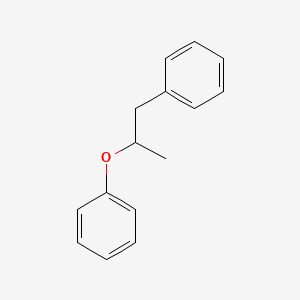
Sodium trifluoromethanethiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium trifluoromethanethiolate is a chemical compound with the formula CF₃SNa. It is known for its unique properties and reactivity, making it a valuable reagent in various chemical reactions. This compound is particularly notable for its use in trifluoromethylthiolation reactions, where it introduces the trifluoromethylthio group (CF₃S) into organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium trifluoromethanethiolate can be synthesized through several methods. One common approach involves the reaction of sodium hydride with trifluoromethanesulfenyl chloride (CF₃SCl) in anhydrous conditions. Another method includes the reaction of sodium fluoride with trifluoromethylsulfenyl fluoride (CF₃SF) under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of sodium sulfide with trifluoromethyl iodide (CF₃I) in the presence of a suitable solvent. This method ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium trifluoromethanethiolate undergoes various types of reactions, including:
Substitution Reactions: It can react with halides to form trifluoromethylthio-substituted compounds.
Oxidation Reactions: It can be oxidized to form trifluoromethyl sulfonates.
Reduction Reactions: It can reduce certain organic compounds under specific conditions
Common Reagents and Conditions:
Substitution Reactions: Typically involve halides such as alkyl halides or aryl halides.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) and silver nitrate (AgNO₃).
Reduction Reactions: Often involve reducing agents like lithium aluminum hydride (LiAlH₄)
Major Products Formed:
Substitution Reactions: Trifluoromethylthio-substituted organic compounds.
Oxidation Reactions: Trifluoromethyl sulfonates.
Reduction Reactions: Reduced organic compounds with trifluoromethylthio groups
Aplicaciones Científicas De Investigación
Sodium trifluoromethanethiolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for introducing the trifluoromethylthio group into organic molecules, which can enhance the chemical and physical properties of the resulting compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, due to the unique properties imparted by the trifluoromethylthio group.
Medicine: Investigated for its potential in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity
Mecanismo De Acción
The mechanism by which sodium trifluoromethanethiolate exerts its effects involves the transfer of the trifluoromethylthio group to target molecules. This transfer can occur through nucleophilic substitution or radical mechanisms, depending on the reaction conditions. The trifluoromethylthio group can significantly alter the electronic and steric properties of the target molecules, leading to changes in their reactivity and stability .
Comparación Con Compuestos Similares
Sodium trifluoromethanesulfinate (CF₃SO₂Na): Used for trifluoromethylation reactions.
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl): Employed in trifluoromethylation and sulfonylation reactions.
Uniqueness: Sodium trifluoromethanethiolate is unique due to its ability to introduce the trifluoromethylthio group into organic molecules under mild conditions. This property makes it a valuable reagent in synthetic chemistry, particularly for the development of compounds with enhanced chemical and physical properties .
Propiedades
Fórmula molecular |
CF3NaS |
|---|---|
Peso molecular |
124.06 g/mol |
Nombre IUPAC |
sodium;trifluoromethanethiolate |
InChI |
InChI=1S/CHF3S.Na/c2-1(3,4)5;/h5H;/q;+1/p-1 |
Clave InChI |
HAHNVVSCHJZHNE-UHFFFAOYSA-M |
SMILES canónico |
C(F)(F)(F)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13150145.png)



![7-Benzyl-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13150177.png)
![3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13150181.png)


![6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid](/img/structure/B13150200.png)





